molecular formula C12H20ClNO3 B1481036 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 2097992-06-6

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Cat. No.: B1481036
CAS No.: 2097992-06-6
M. Wt: 261.74 g/mol
InChI Key: OLAFOMVXBORRHL-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antituberculosis properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one typically involves the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic structure in a single step while introducing various substituents at position 4 of the spiro ring . The reaction conditions often include the use of a Lewis acid catalyst and an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the synthesis. Additionally, the scalability of the Prins cyclization reaction makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and an appropriate solvent.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential lipids, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold and exhibit similar biological activities.

    Spirocyclic inhibitors: Compounds with spirocyclic structures that inhibit various enzymes and proteins.

Uniqueness

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the chlorine atom and the hydroxyl group at specific positions contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

3-chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c13-5-1-11(16)14-6-3-12(4-7-14)9-10(15)2-8-17-12/h10,15H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFOMVXBORRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)CCCl)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
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3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

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